3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 3-methyl-2,5-dioxopyrrolidine with benzoic acid under specific conditions. The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which play a crucial role in various physiological processes . This inhibition can lead to significant biological effects, making it a valuable compound for research in pharmacology and toxicology .
Comparison with Similar Compounds
3-(3-Methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
Ethosuximide: A known anticonvulsant with a similar pyrrolidine-2,5-dione core ring.
Levetiracetam: Another anticonvulsant that shares structural similarities.
Lacosamide: A compound used in the treatment of epilepsy, also based on the pyrrolidine-2,5-dione structure.
The uniqueness of this compound lies in its specific molecular structure, which allows for diverse chemical reactions and a wide range of applications in scientific research .
Properties
IUPAC Name |
3-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGODKUTURWIHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231912 |
Source
|
Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-55-6 |
Source
|
Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301231912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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